2-Thia-5-azaspiro[3.5]nonane 2,2-dioxide
Description
Molecular Architecture and Spirocyclic Topology
The core structure of 2-Thia-5-azaspiro[3.5]nonane 2,2-dioxide consists of two fused rings sharing a single spiro carbon atom, forming a [3.5] spirocyclic system. The smaller ring is a three-membered cyclopropane-like structure, while the larger ring is a five-membered thiolane dioxide moiety. The sulfur atom resides in the five-membered ring at position 2, bonded to two oxygen atoms in a sulfone configuration (S=O), while the nitrogen atom occupies position 5 in the three-membered aziridine-like ring.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Spiro junction | Single carbon atom connecting 3- and 5-membered rings |
| Heteroatom positions | Sulfur (5-membered ring, position 2); Nitrogen (3-membered ring, position 5) |
| Bond angles at spiro | ~109.5° (tetrahedral geometry) |
| Sulfone group geometry | Trigonal planar arrangement around sulfur |
The sulfone group introduces significant electronic polarization, with sulfur’s oxidation state at +4. This configuration enhances the compound’s stability compared to non-oxidized thia analogs. The nitrogen in the aziridine ring adopts a pyramidal geometry, with a lone pair available for potential reactivity.
Properties
Molecular Formula |
C7H13NO2S |
|---|---|
Molecular Weight |
175.25 g/mol |
IUPAC Name |
2λ6-thia-5-azaspiro[3.5]nonane 2,2-dioxide |
InChI |
InChI=1S/C7H13NO2S/c9-11(10)5-7(6-11)3-1-2-4-8-7/h8H,1-6H2 |
InChI Key |
WKBMDFLIUZXMJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC2(C1)CS(=O)(=O)C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thia-5-azaspiro[3.5]nonane 2,2-dioxide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable thioamide with an amine in the presence of an oxidizing agent. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of 2-Thia-5-azaspiro[3.5]nonane 2,2-dioxide may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-Thia-5-azaspiro[3.5]nonane 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom can be reduced under specific conditions to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound. These products can be further utilized in various applications depending on their chemical properties .
Scientific Research Applications
2-Thia-5-azaspiro[3.5]nonane 2,2-dioxide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Thia-5-azaspiro[3.5]nonane 2,2-dioxide involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the compound can form bonds with various biomolecules, leading to changes in their structure and function. These interactions can result in the modulation of biological pathways, contributing to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Spirocyclic Compounds
Structural Analogues
The following table summarizes key structural and functional differences between 2-Thia-5-azaspiro[3.5]nonane 2,2-dioxide and related compounds:
Functional and Pharmacological Insights
- Conformational Rigidity: The spiro[3.5]nonane scaffold in 2-Thia-5-azaspiro[3.5]nonane 2,2-dioxide restricts molecular flexibility compared to non-spirocyclic analogs. This rigidity may enhance target selectivity but could reduce metabolic stability depending on substituents .
- Sulfur vs. Nitrogen Placement: Replacing nitrogen with sulfur at position 2 (as in 2-Thia-5-azaspiro) introduces electronegative and steric effects distinct from 2,7-diazaspiro derivatives.
- Biological Activity: The 2,7-diazaspiro[3.5]nonane scaffold (e.g., compound 4b) demonstrated nanomolar σ1R affinity, while the diazabicyclo[4.3.0]nonane analog (compound 5b) showed weaker binding. This suggests that sulfur substitution in 2-Thia-5-azaspiro derivatives might modulate receptor interactions differently, though experimental validation is lacking .
Physicochemical Properties
- Solubility and Stability: The sulfone group in 2-Thia-5-azaspiro[3.5]nonane 2,2-dioxide enhances hydrophilicity compared to non-sulfonated analogs. However, the hydrochloride salt of the 6-aza variant (C₇H₁₄ClNO₂S) may improve aqueous solubility, a critical factor for bioavailability .
- Synthetic Accessibility : Spirocyclic sulfones are typically synthesized via cyclization reactions involving sulfonyl precursors. The 2,7-diazaspiro derivatives are often prepared through ring-closing metathesis or condensation strategies, which may differ from routes used for thia-azaspiro compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
